

Methyl 2-chloro-5-methylbenzoate physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 2-chloro-5-methylbenzoate**

Cat. No.: **B1456644**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Methyl 2-chloro-5-methylbenzoate**

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of **Methyl 2-chloro-5-methylbenzoate** (CAS No. 99585-13-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the compound's characteristics, experimental property determination, and safe handling protocols. We will delve into its structural attributes, summarize its physical constants, and provide a self-validating methodology for empirical analysis. The causality behind its properties, as dictated by its molecular structure, is a central theme of this guide.

Chemical Identity and Molecular Structure

Methyl 2-chloro-5-methylbenzoate is an aromatic ester. Its utility as a synthetic building block stems from the reactivity of its functional groups: the ester, the chloro group, and the benzene ring.^[1] Understanding the interplay of these groups is fundamental to predicting its behavior in both physical characterization and chemical reactions.

- IUPAC Name: methyl 5-chloro-2-methylbenzoate^[2]
- CAS Number: 99585-13-4^[2]

- Molecular Formula: C₉H₉ClO₂[\[1\]](#)[\[2\]](#)
- Synonyms: 5-Chloro-2-methyl-benzoic acid methyl ester, Methyl 5-chloro-2-methylbenzoate[\[2\]](#)

The structure consists of a benzene ring substituted with a methyl group, a chlorine atom, and a methyl ester group. The relative positions of these substituents (ortho, meta, para) are critical. Here, the methyl and ester groups are ortho to each other, while the chlorine is para to the methyl group and meta to the ester. This specific arrangement dictates the molecule's polarity, symmetry, and intermolecular forces, which in turn govern its physical properties.

Caption: Molecular structure of **Methyl 2-chloro-5-methylbenzoate**.

Core Physical and Chemical Properties

The physical properties of an organic compound are a direct manifestation of its molecular structure. For **Methyl 2-chloro-5-methylbenzoate**, the combination of a bulky, non-polar benzene ring, a polar ester group, and an electronegative chlorine atom results in a compound with moderate polarity and specific thermal characteristics. The data presented below are critical for applications ranging from reaction condition optimization to purification process design.

It is crucial to distinguish between experimentally determined values and computationally predicted properties. While computed values provide useful estimates, they should be confirmed by empirical data for critical applications.

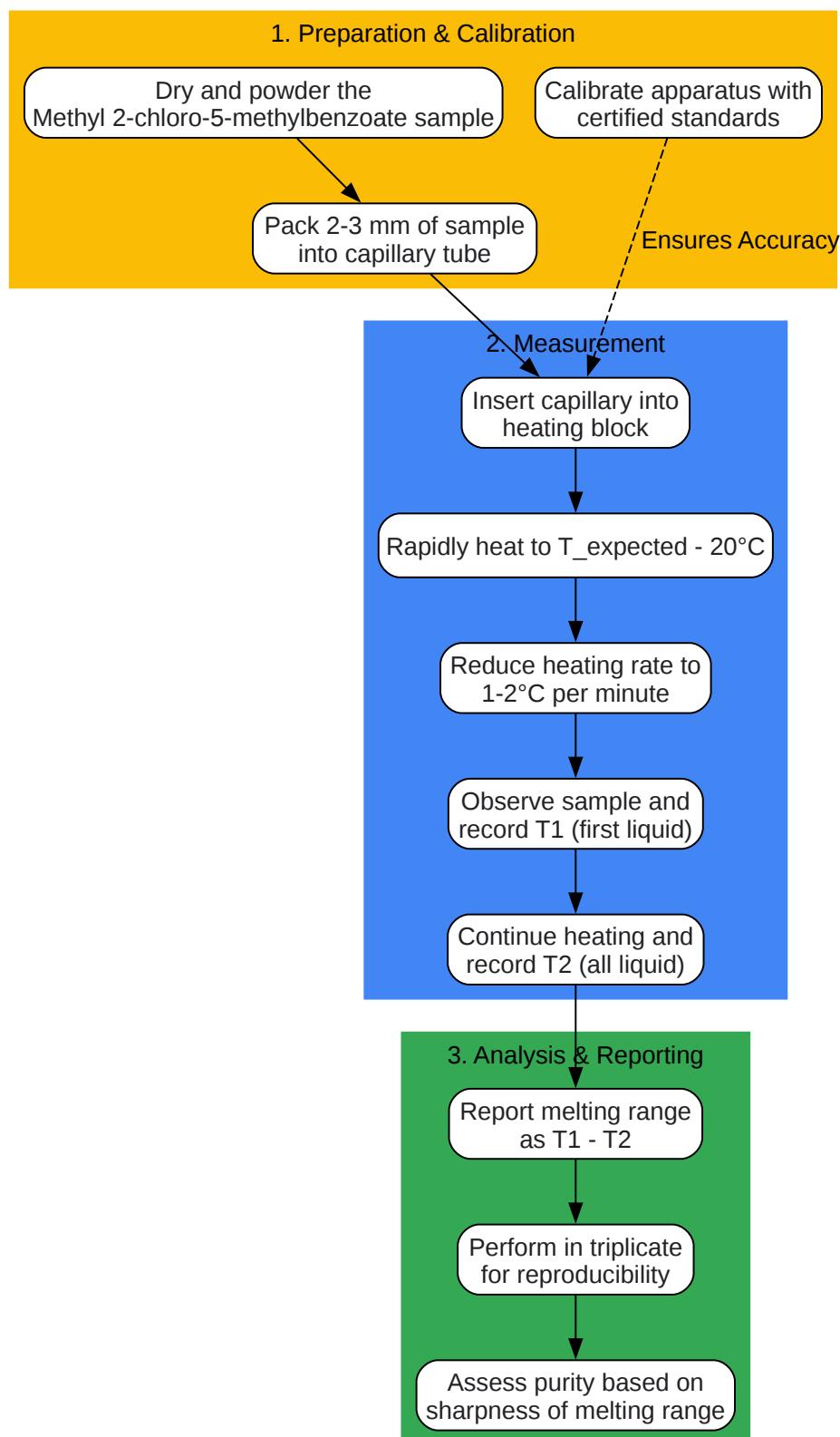
Property	Value	Data Type	Source
Molecular Weight	184.62 g/mol	Calculated	[1] [2]
Physical State	Solid / Crystalline Powder	Experimental	[1]
Melting Point	Data not available	-	-
Boiling Point	Data not available	-	-
Density	Data not available	-	-
Calculated LogP (XLogP3)	3.4	Computed	[2]
Polar Surface Area	26.3 Å ²	Computed	[2]
Solubility	Poorly soluble in water (predicted), soluble in organic solvents.	Inferred	[3]
Storage Conditions	Room temperature, dry environment	Experimental	[1]

Expert Analysis:

- Molecular Weight: At 184.62 g/mol, the compound is heavier than simpler analogues like methyl benzoate (136.15 g/mol), primarily due to the chlorine atom.[\[2\]](#)[\[4\]](#) This increased mass contributes to stronger van der Waals forces, which would suggest higher melting and boiling points compared to methyl benzoate.
- LogP and Solubility: The computed XLogP3 value of 3.4 indicates significant lipophilicity (fat-solubility).[\[2\]](#) This is expected, as the large non-polar surface area of the substituted benzene ring dominates the molecule's character. The polar ester group is insufficient to render the molecule water-soluble. Therefore, for reaction workups and purification, non-polar organic solvents (e.g., hexanes, ethyl acetate) are appropriate, while water can be used for washing or extraction of polar impurities.

- Thermal Properties (Melting/Boiling Points): While specific experimental data for the title compound is scarce in readily available literature, we can make educated inferences. The precursor, 2-Chloro-5-methylbenzoic acid, has a high melting point of 148-151 °C.[5] Esterification typically lowers the melting point by disrupting the strong hydrogen-bonding network present in carboxylic acids. However, the molecule's asymmetry and the presence of a polar ester and chloro group suggest it is likely a solid at room temperature with a melting point significantly above 25 °C.

Experimental Protocol: Melting Point Determination


To ensure scientific integrity, physical constants must be verified experimentally. The melting point is a fundamental and sensitive indicator of a compound's purity. The following protocol describes a self-validating system for its determination.

Causality: The principle relies on observing the temperature range over which a substance transitions from a solid to a liquid. A pure crystalline solid exhibits a sharp melting range (typically < 1 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.

Methodology: Capillary Melting Point Apparatus

- Sample Preparation:
 - Ensure the sample of **Methyl 2-chloro-5-methylbenzoate** is completely dry and finely powdered. Crush any larger crystals with a spatula on a watch glass. This ensures uniform heat transfer.
 - Tap the open end of a capillary tube into the powder, forcing a small amount of sample into the tube.
 - Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. The packed sample should be 2-3 mm high. A taller column leads to a broader, less accurate melting range due to thermal gradients.
- Apparatus Setup & Calibration:

- Before analysis, calibrate the apparatus using certified standards with known melting points (e.g., benzoic acid, caffeine) that bracket the expected melting point of the sample. This validates the instrument's temperature accuracy.
- Place the packed capillary tube into the heating block of the melting point apparatus.
- Determination:
 - Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point.
 - Once this temperature is reached, reduce the heating rate to 1-2 °C per minute. A slow ramp rate is critical for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Record the temperature (T_2) at which the entire sample has completely melted into a clear liquid.
 - The melting range is reported as $T_1 - T_2$.
- Post-Analysis:
 - Allow the apparatus to cool before performing another measurement.
 - Perform the measurement in triplicate to ensure reproducibility.

[Click to download full resolution via product page](#)

Caption: Workflow for Experimental Melting Point Determination.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for **Methyl 2-chloro-5-methylbenzoate** is not widely available, data from structurally similar compounds, such as other chlorinated or nitrated benzoates, provides a strong basis for establishing safe handling procedures.[\[6\]](#)[\[7\]](#)

- Hazard Identification:
 - Based on analogous compounds, it should be assumed that **Methyl 2-chloro-5-methylbenzoate** may cause skin, eye, and respiratory irritation.[\[6\]](#)
 - Harmful if swallowed.
- Recommended Precautions (E-E-A-T Approach):
 - Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
 - Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory to prevent skin contact.
 - Respiratory Protection: Not typically required if used within a fume hood. If handling large quantities or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.
 - Handling: Avoid breathing dust. Wash hands thoroughly after handling. Keep away from heat and open flames.
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[1\]](#) The recommendation for a dry environment is critical, as prolonged exposure to moisture could potentially lead to slow hydrolysis of the ester group.

Conclusion

Methyl 2-chloro-5-methylbenzoate is a valuable chemical intermediate whose physical properties are dictated by its unique substitution pattern on the benzene ring. Its high lipophilicity, inferred thermal stability, and status as a solid at room temperature are key considerations for its use in synthetic chemistry. This guide has provided a framework for understanding these properties, emphasizing the synergy between theoretical knowledge of its molecular structure and the necessity of empirical verification through established protocols. Adherence to rigorous experimental methodology and safety precautions is paramount for the successful and safe application of this compound in research and development.

References

- PubChem. (n.d.). Methyl 5-chloro-2-methylbenzoate. National Center for Biotechnology Information.
- MySkinRecipes. (n.d.). Methyl 5-Chloro-2-methylbenzoate.
- Wikipedia. (n.d.). Methyl benzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Methyl 5-Chloro-2-methylbenzoate [myskinrecipes.com]
- 2. Methyl 5-chloro-2-methylbenzoate | C9H9ClO2 | CID 20459600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 2-CHLORO-5-METHYLBENZOIC ACID | 6342-60-5 [amp.chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Methyl 2-chloro-5-methylbenzoate physical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1456644#methyl-2-chloro-5-methylbenzoate-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com